Cas no 477288-04-3 ((E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

(E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide structure
477288-04-3 structure
Product Name:(E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
CAS No:477288-04-3
MF:C22H22N4OS
MW:390.501283168793
CID:6094135
PubChem ID:6373642
Update Time:2025-07-21

(E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide Chemical and Physical Properties

Names and Identifiers

    • (E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
    • 2-Thiazoleacetonitrile, 4-(4-ethoxyphenyl)-α-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-
    • 477288-04-3
    • F0760-3379
    • AKOS005639278
    • (2E)-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4,6-trimethylphenyl)hydrazinylidene]ethanenitrile
    • (E)-4-(4-ethoxyphenyl)-N'-mesitylthiazole-2-carbohydrazonoyl cyanide
    • (2E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
    • Inchi: 1S/C22H22N4OS/c1-5-27-18-8-6-17(7-9-18)20-13-28-22(24-20)19(12-23)25-26-21-15(3)10-14(2)11-16(21)4/h6-11,13,26H,5H2,1-4H3
    • InChI Key: CEEHQXYXXDTIBN-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC=C(OCC)C=C2)N=C1C(=NNC1=C(C)C=C(C)C=C1C)C#N

Computed Properties

  • Exact Mass: 390.15143251g/mol
  • Monoisotopic Mass: 390.15143251g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 98.5Ų

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Predicted)
  • Boiling Point: 550.5±60.0 °C(Predicted)
  • pka: 6.91±0.10(Predicted)

(E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide Pricemore >>

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Additional information on (E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Compound Introduction: (E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477288-04-3)

Introducing the compound (E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, identified by its CAS number 477288-04-3, is a sophisticated molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives family, which has been extensively studied due to its diverse biological activities and structural versatility.

The molecular structure of this compound features a central thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms. The thiazole core is functionalized with various substituents that enhance its pharmacological properties. Specifically, the presence of an ethoxy group at the 4-position of the phenyl ring and a cyanide group at the 2-position of the carbohydrazonoyl moiety contributes to its unique reactivity and potential applications.

One of the most striking features of this compound is its ability to serve as a versatile intermediate in organic synthesis. The combination of the thiazole ring with the carbohydrazonoyl group provides multiple sites for further functionalization, making it a valuable building block for designing novel therapeutic agents. Researchers have leveraged this compound to develop new derivatives with enhanced binding affinity and selectivity for biological targets.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have shown promising results in various pharmacological assays, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in (E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide makes it an attractive candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of optimizing the structure-activity relationships (SAR) of thiazole derivatives to improve their pharmacological efficacy. The introduction of electron-withdrawing groups such as the cyanide moiety can significantly enhance the binding interactions with biological targets. This compound exemplifies how strategic modifications can lead to more potent and selective drug candidates.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The use of high-purity starting materials and catalysts is crucial to ensure high yields and minimal byproduct formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently.

From a computational chemistry perspective, density functional theory (DFT) calculations have been used to study the electronic properties and molecular interactions of this compound. These studies provide valuable insights into its reactivity and potential applications in medicinal chemistry. The optimized molecular structures help in understanding how different substituents influence its biological activity.

The pharmacokinetic properties of this compound are also under investigation to assess its suitability for therapeutic use. Factors such as solubility, stability, and metabolic degradation pathways are critical in determining its bioavailability and efficacy. Preclinical studies are being conducted to evaluate its pharmacological profile and potential side effects.

In conclusion, (E)-4-(4-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477288-04-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for developing new drugs targeting various diseases. Continued research in this area will likely uncover more exciting applications for this remarkable compound.

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